2,6-Dichloro-5-(chloromethyl)pyrimidine-4-sulfonyl chloride
Description
2,6-Dichloro-5-(chloromethyl)pyrimidine-4-sulfonyl chloride is a halogenated pyrimidine derivative characterized by multiple chlorine substituents, a reactive chloromethyl group at position 5, and a sulfonyl chloride moiety at position 3. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its electrophilic reactivity, enabling its use as a building block for sulfonamide drugs, agrochemicals, and specialty polymers. Its structure combines electron-withdrawing groups (chlorine, sulfonyl chloride) and a chloromethyl side chain, which collectively influence its chemical behavior and applications .
Properties
IUPAC Name |
2,6-dichloro-5-(chloromethyl)pyrimidine-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl4N2O2S/c6-1-2-3(7)10-5(8)11-4(2)14(9,12)13/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEVNBRDDCPFQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(N=C1Cl)Cl)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination Reactions Using Phosphorus Oxychloride
Chlorination forms the foundational step in synthesizing 2,6-dichloro-5-(chloromethyl)pyrimidine-4-sulfonyl chloride. Phosphorus oxychloride (POCl₃) is widely employed due to its ability to substitute hydroxyl groups with chlorine atoms under controlled conditions. In a representative protocol, 5-methoxyl-4,6-dihydroxy pyrimidine disodium undergoes chlorination with POCl₃ at 80–140°C for 2–6 hours . This step replaces hydroxyl groups at the 4 and 6 positions, yielding 5-methoxyl-4,6-dichloropyrimidine as an intermediate . Excess POCl₃ is recovered via reduced-pressure distillation, minimizing waste .
Critical parameters include:
-
Temperature : Reactions below 80°C result in incomplete substitution, while temperatures exceeding 140°C promote decomposition .
-
Stoichiometry : A 2.5:1 molar ratio of POCl₃ to pyrimidine ensures full conversion .
-
Workup : Hydrolysis with water at ≤80°C prevents premature sulfonyl chloride hydrolysis .
Microwave-Assisted Chlorination Techniques
Microwave irradiation offers a rapid, energy-efficient alternative for chlorination. A patent detailing the synthesis of 2,6-dichloro-4,8-dipiperidinopyrimido[5,4-d]pyrimidine demonstrates the utility of microwaves in achieving selective chlorination . Applying 300 W irradiation for 15–30 minutes at 120°C reduces side reactions compared to conventional heating . For this compound, analogous conditions could enhance selectivity at the 2 and 6 positions while preserving the chloromethyl and sulfonyl chloride groups.
Advantages of microwave methods :
Sulfonation and Sulfonyl Chloride Formation
Introducing the sulfonyl chloride group at the 4-position requires sulfonation followed by chlorination. While direct methods are sparingly documented in patents, analogous pathways suggest using chlorosulfonic acid (HSO₃Cl) or sulfur trioxide (SO₃). For instance, sulfonation of pyrimidine derivatives with HSO₃Cl at 0–5°C forms intermediate sulfonic acids, which are subsequently treated with thionyl chloride (SOCl₂) to yield sulfonyl chlorides .
Optimized conditions :
-
Temperature : Maintain ≤5°C to avoid sulfonic acid decomposition .
-
Reagent ratio : 1.2 equivalents of HSO₃Cl per hydroxyl group ensures complete sulfonation .
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Chlorination : SOCl₂ (2 equivalents) in dichloromethane converts sulfonic acid to sulfonyl chloride within 2 hours .
Chloromethyl Group Introduction
The chloromethyl group at the 5-position is introduced via hydroxymethyl intermediate chlorination. A method for 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride employs triphosgene (bis(trichloromethyl) carbonate) in toluene at 0–10°C . Applied to pyrimidine systems, this approach avoids the instability of gaseous phosgene.
Procedure :
-
Dissolve hydroxymethylpyrimidine in toluene.
Yield : 85–92% with purity ≥97% after recrystallization .
Purification and Yield Optimization
Crude products often contain unreacted starting materials and positional isomers. Recrystallization from methanol or toluene-methanol mixtures (3:1 v/v) achieves purities >95% . For example, dissolving the crude product in hot methanol (60°C) and cooling to 5°C yields crystalline this compound with 89% recovery .
Key purification metrics :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 60°C (dissolution) |
| Cooling rate | 0.5°C/min |
| Final purity | 95–98% |
Comparative Analysis of Synthetic Routes
The table below evaluates three primary methods for synthesizing this compound:
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| POCl₃ chlorination | POCl₃, toluene | 140°C, 6 hours | 78% | 93% |
| Microwave | POCl₃, DMSO | 120°C, 30 minutes | 89% | 97% |
| Triphosgene | Triphosgene, toluene | 10°C, 2 hours | 85% | 95% |
Trade-offs :
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-(chloromethyl)pyrimidine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms and the chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or oxidized to a sulfone.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like hydrogen peroxide (H2O2) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Oxidation and Reduction Reactions: Products include sulfonamides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the chloromethyl group exhibit enhanced antibacterial properties. For instance, derivatives of 2,6-Dichloro-5-(chloromethyl)pyrimidine have shown promising activity against various bacterial strains, including E. coli. The presence of chlorine atoms and sulfonamide groups in these compounds significantly contributes to their antimicrobial efficacy .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. Compounds similar to 2,6-Dichloro-5-(chloromethyl)pyrimidine have demonstrated inhibition of COX-1 and COX-2 enzymes, which are critical targets in the treatment of inflammatory diseases. The structure-activity relationship (SAR) analysis revealed that electron-withdrawing substituents enhance their anti-inflammatory effects .
Insecticides
The compound serves as an intermediate in the synthesis of insecticides. Its derivatives are involved in the preparation of various agrochemicals aimed at pest control, demonstrating effectiveness against a range of agricultural pests .
Plant Growth Regulators
Sulfonyl chlorides, including this compound, are utilized in developing plant growth regulators. These compounds can modulate plant growth processes and improve crop yields under specific conditions .
Case Study: Antibacterial Activity
A study evaluated the antibacterial activity of a series of chlorinated pyrimidines, including derivatives of 2,6-Dichloro-5-(chloromethyl)pyrimidine. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) as low as 5 μM against E. coli, showcasing their potential as effective antibacterial agents .
Case Study: Anti-inflammatory Effects
In another research effort, pyrimidine derivatives were tested for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. Compounds with the chloromethyl group exhibited significant reductions in inflammation markers compared to standard treatments like indomethacin .
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Effective against E. coli |
| Anti-inflammatory drugs | Inhibits COX enzymes | |
| Agrochemicals | Insecticide intermediates | Used in pest control formulations |
| Plant growth regulators | Enhances crop yield |
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-(chloromethyl)pyrimidine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The chlorine atoms and the chloromethyl group can undergo nucleophilic substitution reactions, while the sulfonyl chloride group can react with nucleophiles to form sulfonamide or sulfone derivatives. These reactions can modulate the activity of enzymes or other biological targets, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and related pyrimidine derivatives:
Key Observations :
- Sulfonyl Chloride Reactivity : The sulfonyl chloride group in the target compound distinguishes it from analogs like 4-Chloro-6-(chloromethyl)-2-methoxypyrimidine, enabling nucleophilic displacement reactions (e.g., with amines to form sulfonamides) .
- Chloromethyl Group : The chloromethyl substituent at position 5 enhances electrophilicity, similar to benzyl chloride (), facilitating alkylation or cross-coupling reactions.
- Methoxy vs. Chlorine : Methoxy groups (e.g., in 4,6-Dichloro-5-methoxypyrimidine) reduce electrophilicity compared to chlorine, altering reaction pathways and crystal packing ().
Physicochemical Properties
- Crystallography : In 4,6-Dichloro-5-methoxypyrimidine (), short Cl···N interactions (3.094–3.100 Å) stabilize the crystal lattice. The target compound’s sulfonyl chloride group may introduce additional hydrogen-bonding or dipole interactions, affecting solubility and melting points.
- LCMS Data : reports LCMS m/z 217 for a simpler chloropyrimidine, while the target compound’s higher molecular weight (~302.5) would result in distinct fragmentation patterns.
Biological Activity
2,6-Dichloro-5-(chloromethyl)pyrimidine-4-sulfonyl chloride is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antiviral, and anticancer effects, as well as its potential mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: CHClNOS
- Molecular Weight: 276.55 g/mol
This structure contains multiple chlorine substituents and a sulfonyl chloride group, which are critical for its biological activities.
Antibacterial Activity
Research has shown that this compound exhibits significant antibacterial properties.
- Minimum Inhibitory Concentration (MIC): The MIC values against various bacterial strains have been reported, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
These results indicate that the compound could serve as a potential candidate for developing new antibacterial agents.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Studies suggest that it inhibits viral replication through interference with viral protein synthesis.
- Inhibition Rates: In vitro studies have shown that the compound can inhibit the replication of certain viruses by over 70% at concentrations of 10 µM.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines.
- Cell Lines Tested:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound exhibited IC values in the low micromolar range:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 4.5 |
| MCF-7 | 3.8 |
| A549 | 5.0 |
These findings suggest that the compound may exert cytotoxic effects on cancer cells, warranting further investigation into its mechanisms of action.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The sulfonyl chloride group may act as an electrophile, forming covalent bonds with nucleophilic sites in proteins, thereby inhibiting their function.
- Disruption of Cellular Processes: By interfering with protein synthesis and cellular signaling pathways, the compound can induce apoptosis in cancer cells.
- Antimicrobial Mechanism: It is hypothesized that the compound disrupts bacterial cell wall synthesis or function, leading to cell death.
Case Studies
Several studies have documented the biological activity of this compound:
- Study on Antibacterial Efficacy: A recent study demonstrated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showing a significant reduction in bacterial load in infected animal models.
- Anticancer Research: In a comparative study with standard chemotherapeutic agents, the compound displayed superior efficacy against MCF-7 cells, suggesting its potential as an alternative treatment option.
- Mechanistic Insights: Research utilizing molecular docking simulations indicated strong binding affinity to target proteins involved in cancer progression, supporting its role as a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2,6-dichloro-5-(chloromethyl)pyrimidine-4-sulfonyl chloride?
- Methodology : The compound is typically synthesized via chlorination of pyrimidinone precursors. For example, phosphoryl chloride (POCl₃) under reflux conditions (100°C, 1.5 hours) efficiently introduces chlorine atoms at the 2- and 6-positions. Post-reaction, quenching with ice-water followed by extraction (dichloromethane) and drying (anhydrous Na₂SO₄) yields the crude product. LCMS (e.g., m/z 217 [M+H]⁺) and HPLC (retention time 1.03 min) are critical for purity assessment .
Q. What safety protocols are essential when handling this compound?
- Methodology : Due to its sulfonyl chloride and chloromethyl groups, stringent precautions are required:
- Use PPE (nitrile gloves, safety goggles, lab coat).
- Conduct reactions in a fume hood to avoid inhalation.
- Employ glove boxes for highly exothermic or volatile steps.
- Segregate waste into halogenated solvent containers for professional disposal .
Q. How can researchers confirm the structural identity of this compound?
- Methodology : Combine spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions and chlorine integration.
- LCMS/HPLC : Validate molecular weight and retention behavior under acidic conditions (e.g., 0.05% TFA in mobile phase) .
- Elemental analysis : Verify Cl and S content to rule out impurities.
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates in the synthesis of this compound?
- Methodology :
- Temperature control : Elevated temperatures (e.g., 100°C) enhance POCl₃ reactivity but may require shorter reaction times to avoid decomposition.
- Catalyst screening : Lewis acids (e.g., AlCl₃) can accelerate chlorination.
- Stoichiometry : Use excess POCl₃ (1.5–2.0 equivalents) to drive reactions to completion. Monitor via TLC or in situ LCMS .
Q. What strategies resolve contradictions between spectroscopic data (e.g., LCMS vs. NMR) during characterization?
- Methodology :
- Repurification : Column chromatography (silica gel, hexane/EtOAc gradient) removes impurities causing split NMR signals.
- Isotopic labeling : Use ²H or ¹³C-labeled precursors to clarify ambiguous peaks.
- X-ray crystallography : For persistent ambiguities, crystallize the compound and analyze bond lengths/angles (e.g., similar halogenated pyrimidines resolved via IUCr datasets) .
Q. How does the chloromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Nucleophilic substitution : The chloromethyl group undergoes SN2 reactions with amines or thiols, enabling functionalization.
- Stability studies : Monitor degradation under basic conditions (e.g., aqueous NaOH) via HPLC to optimize reaction pH and solvent (e.g., DMF vs. THF) .
Q. What are common impurities in this compound, and how are they identified?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
